molecular formula C18H18O3 B2598261 (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 415686-07-6

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B2598261
CAS No.: 415686-07-6
M. Wt: 282.339
InChI Key: DKEHFCGFAAZJAQ-DHZHZOJOSA-N
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Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of study in medicinal chemistry.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.

    (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with the methyl group on the para position of the phenyl ring.

    (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one: Similar structure with the methyl group on the meta position of the phenyl ring.

Uniqueness

The presence of the methyl group on the ortho position of the phenyl ring in (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can influence its steric and electronic properties, potentially leading to unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-11-17(19)16-10-9-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEHFCGFAAZJAQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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